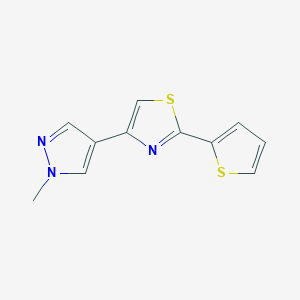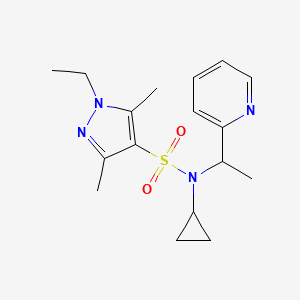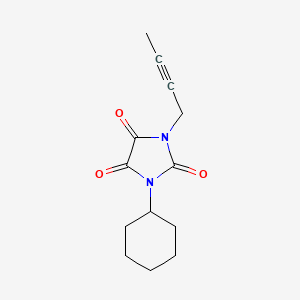![molecular formula C15H23N3O B7592913 2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMMP is a piperidine derivative that has been synthesized through various methods. It is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. DMMP has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of DMMP is not fully understood. However, it has been suggested that DMMP exerts its biological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. DMMP has been found to interact with GABA(A) receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DMMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures. DMMP has also been found to inhibit the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders. Additionally, DMMP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with. DMMP is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of DMMP is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Direcciones Futuras
There are several future directions for research on DMMP. One area of interest is the development of more potent analogs of DMMP that exhibit improved biological activity. Another area of research is the investigation of the potential of DMMP as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, the use of DMMP as an insecticide and herbicide warrants further investigation.
In conclusion, DMMP is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of DMMP.
Métodos De Síntesis
DMMP can be synthesized through a variety of methods, including the reaction of piperidine with 3-acetyl-6-methylpyridine, followed by reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-(chloromethyl)-6-methylpyridine with piperidine, followed by reduction with lithium aluminum hydride. These methods have been optimized to yield high-purity DMMP.
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DMMP has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMMP has been investigated for its potential as an insecticide and herbicide.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-6-7-18(13(3)8-11)15(19)17-10-14-5-4-12(2)16-9-14/h4-5,9,11,13H,6-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOVKICTPYAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)NCC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)
![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)


![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

